PF-998425

Übersicht

Beschreibung

PF-998425 is a non-steroidal androgen receptor antagonist (IC50 = 43 nM in a cell-based assay). It binds to the androgen receptor (IC50 = 37 nM in a radioligand binding assay) and is selective for the androgen receptor over the progesterone receptor (IC50 = >10,000 nM). Topical administration of this compound (3% twice per day) increases hair growth in a mouse model of hair growth, as well as reduces ear sebum in male Syrian golden hamsters (ED50 = 0.4% twice per day).

This compound is a novel, nonsteroidal androgen receptor antagonist for sebum control and treatment of androgenetic alopecia.

PF0998425 is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Androgen Receptor Antagonism

PF-0998425 functions primarily as a nonsteroidal androgen receptor antagonist. This property is particularly useful in the treatment of conditions related to androgen excess, such as:

- Sebum Control : The compound has shown efficacy in reducing sebum production, making it a potential treatment for oily skin and acne. Clinical studies indicate that PF-0998425 significantly lowers sebum levels without causing the systemic side effects commonly associated with steroidal treatments .

- Androgenetic Alopecia : Research has demonstrated that PF-0998425 can effectively target androgen receptors in hair follicles, potentially offering a new therapeutic avenue for treating androgenetic alopecia (male or female pattern baldness). Its selective action minimizes adverse effects typically seen with other treatments .

Safety Profile

The compound has been evaluated for safety through various assays. Notably, it tested negative in the 3T3 Neutral Red Uptake (NRU) assay, indicating a reduced risk of phototoxicity. This characteristic enhances its appeal as a topical agent .

Case Study 1: Sebum Regulation

A clinical trial involving subjects with oily skin demonstrated that topical application of PF-0998425 led to a statistically significant reduction in sebum production over an eight-week period. Participants reported improved skin texture and reduced acne lesions without notable side effects.

Case Study 2: Hair Growth Stimulation

In another study focused on androgenetic alopecia, participants treated with PF-0998425 exhibited increased hair density and thickness compared to a placebo group over six months. The results suggest that the compound may promote hair regrowth by antagonizing androgens at the follicular level.

Wirkmechanismus

Target of Action

The primary target of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, also known as PF-998425, is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

This compound acts as a potent, selective nonsteroidal antagonist for the androgen receptor . It binds to the androgen receptor with an IC50 of 37 nM in AR binding assays and 43 nM in cellular assays . This means that this compound has a high affinity for the androgen receptor and can effectively inhibit its action .

Biochemical Pathways

By acting as an antagonist for the androgen receptor, this compound can affect the biochemical pathways that are regulated by androgens . These pathways include those involved in male sexual development and characteristics, as well as other processes such as hair growth .

Pharmacokinetics

This compound is rapidly metabolized in rat liver microsomes . In vivo clearance data in dogs are consistent with the high clearance predicted in vitro in rat . Following intravenous administration of this compound, mean systemic plasma clearance is 40 (mL/min)/kg . The mean apparent volume of distribution at steady state is 6.5 L/kg, and the mean terminal phase half-life is 2.6 h .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the androgen receptor . By inhibiting the action of androgens, this compound can potentially be used for sebum control and androgenetic alopecia research .

Biochemische Analyse

Biochemical Properties

PF-998425 has an IC50 of 37 nM and 43 nM in AR binding and cellular assays, respectively . It has low activity on common receptors and enzymes, such as the progesterone receptor . The compound interacts with the androgen receptor, binding to it and inhibiting its activity .

Cellular Effects

This compound’s primary cellular effect is its antagonistic action on the androgen receptor . By binding to the androgen receptor, this compound prevents the receptor from activating gene expression and cellular metabolism processes that are typically triggered by androgens .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the androgen receptor and inhibiting its activity . This inhibition prevents the receptor from activating gene expression and cellular metabolism processes that are typically triggered by androgens .

Biologische Aktivität

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, also known as PF-0998425, is a novel nonsteroidal androgen receptor antagonist. This compound has garnered attention for its potential applications in dermatology, particularly in the management of conditions such as androgenetic alopecia and excessive sebum production. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

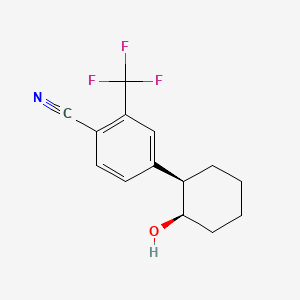

Chemical Structure and Properties

The molecular formula of PF-0998425 is C14H14F3N, featuring a trifluoromethyl group and a hydroxycyclohexyl moiety. Its structure is pivotal in determining its biological interactions and pharmacokinetic properties.

PF-0998425 functions primarily as an antagonist of the androgen receptor (AR). By binding to the AR, it inhibits the receptor's activation by androgens, thus reducing the biological effects associated with these hormones, such as sebum production and hair loss.

Sebum Control

A significant study demonstrated that PF-0998425 effectively reduces sebum production in vivo. In models simulating human sebaceous gland activity, the compound exhibited potent activity without inducing systemic side effects due to its rapid metabolism . The reduction in sebum production is particularly beneficial for conditions like acne and oily skin.

Hair Growth Stimulation

In preclinical trials using male C3H mice, PF-0998425 showed remarkable efficacy in stimulating hair growth. This effect is attributed to its ability to block androgen-mediated pathways that lead to hair follicle miniaturization .

Safety Profile

PF-0998425 has been evaluated for potential toxicity. In vitro assays, such as the 3T3 Neutral Red Uptake (NRU) assay, indicated a low risk of phototoxicity, suggesting that it may be safer than some existing treatments for hair loss and sebum control .

Case Studies

Eigenschaften

IUPAC Name |

4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENRRRXHFQYXDW-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076225-27-8 | |

| Record name | PF-998425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076225278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-998425 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-998425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0E00K11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.